Butylbenisothiazolene
CAS No.: 7499-96-9
Cat. No.: VC4065950
Molecular Formula: C11H13NO3S
Molecular Weight: 239.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7499-96-9 |
---|---|
Molecular Formula | C11H13NO3S |
Molecular Weight | 239.29 g/mol |
IUPAC Name | 2-butyl-1,1-dioxo-1,2-benzothiazol-3-one |
Standard InChI | InChI=1S/C11H13NO3S/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)16(12,14)15/h4-7H,2-3,8H2,1H3 |
Standard InChI Key | OVHVVWXDKDMZQA-UHFFFAOYSA-N |
SMILES | CCCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
Canonical SMILES | CCCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
Introduction
Chemical Identity and Nomenclature
2-Butyl-1,2-benzisothiazolin-3-one (BBIT) is systematically named according to IUPAC nomenclature as 2-butylbenzo[d]isothiazol-3(2H)-one. Its CAS Registry Number is 4299-07-4, and it is alternatively referred to as butyl benzisothiazolinone or N-butyl-1,2-benzisothiazolin-3-one . The molecular formula C₁₁H₁₃NOS corresponds to a molecular weight of 207.29 g/mol . BBIT belongs to the isothiazolinone family, which includes widely used biocides such as methylisothiazolinone (MI) and benzisothiazolinone (BIT). Unlike BIT, which features a hydrogen atom at the N1 position, BBIT incorporates a butyl group at this site, altering its solubility and antimicrobial efficacy .
Structural and Physicochemical Properties
Molecular Architecture
BBIT’s structure comprises a benzisothiazole ring fused to a ketone group at the 3-position, with a butyl chain substituting the nitrogen at the 1-position. This substitution modulates its hydrophobicity, as evidenced by its predicted boiling point of 332.9±25.0°C and density of 1.176±0.06 g/cm³ . The compound’s pKa of -2.10±0.20 indicates strong acidity, consistent with the electron-withdrawing effects of the thiazole ring .
Solubility and Stability
BBIT exhibits limited solubility in polar solvents, with slight miscibility in methanol . Its stability under ambient conditions is inferred from recommended storage protocols, which advise sealing the compound in dry environments at room temperature . The light yellow to orange liquid form suggests sensitivity to photodegradation, though empirical stability studies remain absent in the literature.
Table 1: Key Physicochemical Properties of BBIT
Property | Value |
---|---|
Molecular Weight | 207.29 g/mol |
Boiling Point | 332.9±25.0°C (Predicted) |
Density | 1.176±0.06 g/cm³ (Predicted) |
Solubility | Methanol (Slightly) |
pKa | -2.10±0.20 (Predicted) |
Storage Conditions | Sealed, dry, room temperature |
Applications and Market Presence
Compound | Detection Frequency (%) | Concentration Range (ppm) |
---|---|---|
MI | 60% | 4.3–133.4 |
BIT | 16% | 10.8–86.5 |
BBIT | 0% | Not Detected |
Toxicological and Environmental Considerations
Environmental Fate
Isothiazolinones generally exhibit moderate environmental persistence. BIT, for instance, undergoes extensive metabolism in rats, with 90% excreted renally within 24 hours . BBIT’s higher hydrophobicity likely reduces aqueous mobility, increasing soil adsorption. Regulatory assessments of BIT emphasize its low bioaccumulation potential , but BBIT-specific ecotoxicological data are lacking.
Future Research Directions
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Toxicokinetic Profiling: Comparative studies evaluating BBIT’s absorption, distribution, metabolism, and excretion (ADME) relative to BIT are critical for risk assessment.
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Environmental Monitoring: Screening wastewater and soil for BBIT residues could elucidate its environmental persistence.
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Synthetic Optimization: Developing greener synthesis routes to minimize sulfurous byproducts would enhance industrial sustainability.
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